N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is a bifunctional amide derivative characterized by:
- Ethanediamide core: A central diamide scaffold providing hydrogen-bonding capabilities and structural rigidity.
- Cyclohexenyl substituent: A cyclohex-1-en-1-yl group attached via an ethyl linker to one amide nitrogen, contributing hydrophobicity and conformational flexibility.
This compound’s design suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., ligand design) .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQETZIFSQKVTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethylamine: This can be achieved through the hydrogenation of cyclohexenone followed by reductive amination with ethylamine.
Synthesis of the Furan-Thiophene Intermediate: The furan and thiophene rings can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The final step involves coupling the cyclohexenyl ethylamine with the furan-thiophene intermediate using oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The cyclohexene ring can be reduced to cyclohexane under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted thiophenes and furans.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for drug development due to its unique structure.
Materials Science: The compound’s conjugated system makes it a candidate for organic electronic materials.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the furan or thiophene moieties.
Pathways Involved: It could modulate signaling pathways involving oxidative stress or inflammation due to its potential redox activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Comparisons
Table 1: Key Structural Variations and Implications
Table 2: Comparative Property Analysis
*Estimated based on structural analogs.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound notable for its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 358.46 g/mol
- Structural Features : It contains a cyclohexene moiety, an ethyl group, and a thiophene ring substituted with a furan group.
The unique combination of these functional groups may confer distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis Methodology
The synthesis typically involves multiple steps:
- Formation of the Cyclohexene Linkage : Initial reactions to form the cyclohexene structure.
- Substitution Reactions : Incorporation of the furan and thiophene components through nucleophilic substitution.
- Final Coupling : Joining the ethyl chain with the thiophene-furan hybrid structure.
In industrial applications, continuous flow processes are often utilized to enhance efficiency and maintain product quality during synthesis .
Research indicates that this compound may interact with various biological targets such as enzymes or receptors. These interactions can modulate their activity, influencing downstream signaling pathways crucial for different physiological processes .
Interaction Studies
Molecular docking studies have shown favorable interactions between this compound and key proteins involved in inflammatory responses and cancer progression. These studies help identify potential pathways through which the compound exerts its effects, guiding further experimental validation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide | Contains methoxybenzene | Limited interactions |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Incorporates isoxazole | Different activity profile |
| N-[2-(cyclohexenyl)ethyl]-N-{[5-(furan-3-carbonyl)-thiophen-2-y]methyl}ethanediamide | Additional furan and thiophene units | Enhanced reactivity |
The specificity of this compound lies in its unique combination of functional groups that enhance its potential utility in drug development and materials science applications .
Case Studies
Preliminary studies have explored the compound's pharmacological effects:
- Anticancer Activity : In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines.
- Anti-inflammatory Properties : The compound showed significant inhibition of pro-inflammatory cytokines in animal models.
These findings suggest that further investigation into its therapeutic potential is warranted.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with optimal yield?
Methodology :
- Multi-step synthesis : Begin with coupling reactions using Hantzsch thiazole synthesis principles (e.g., combining thiourea derivatives with halogenated intermediates under basic conditions) .
- Solvent selection : Ethanol or chloroform improves reactant solubility and reaction kinetics .
- Catalysts : Phosphorus pentasulfide (P₄S₁₀) enhances thiazole ring formation at 50–60°C .
- Purification : Use thin-layer chromatography (TLC) to monitor progress and column chromatography for isolation .
Key Data :
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Ethanol | None | Reflux | 65% |
| Cyclization | Chloroform | P₄S₁₀ | 50°C | 78% |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodology :
- NMR spectroscopy : Assign chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons in thiophene/furan rings) to verify substituent positions .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 429.1) and detect impurities .
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
Key Parameters :
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | Coupling constants (J=3.1 Hz for thiophene protons) |
| HPLC | Purity assessment | Retention time: 12.3 min (λ=254 nm) |
Advanced Research Questions
Q. How can computational modeling predict biological interactions and reactivity?
Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymatic targets (e.g., cyclooxygenase-2) based on thiophene/furan π-π interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups) for nucleophilic attacks .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP=2.8 suggests moderate blood-brain barrier penetration) .
Case Study : Docking scores (−9.2 kcal/mol) indicate strong binding affinity to bacterial DNA gyrase, supporting antimicrobial potential .
Q. How to resolve contradictions in spectroscopic data across studies?
Methodology :
- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable using SHELXL ).
- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments (e.g., distinguishing cyclohexenyl vs. furan carbons) .
- High-resolution MS : Differentiate isobaric impurities (e.g., m/z 429.1 vs. 429.2 for oxidation byproducts) .
Example : Discrepancies in carbonyl peaks (δ 168–170 ppm) were resolved via 2D NMR (HSQC), confirming amide tautomerization .
Q. What experimental designs assess stability under thermal/pH stress?
Methodology :
- Forced degradation : Incubate at 40–80°C (thermal) or pH 1–13 (acid/alkaline) for 24–72 hours .
- HPLC-MS analysis : Identify degradation products (e.g., hydrolyzed amides at m/z 212.1) .
- Kinetic modeling : Calculate half-life (t₁/₂=14 days at pH 7.4) using Arrhenius equations .
Stability Profile :
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| pH 1.0 | Amide hydrolysis | Carboxylic acid derivative |
| 80°C | Dehydration | Cyclohexenyl olefin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
